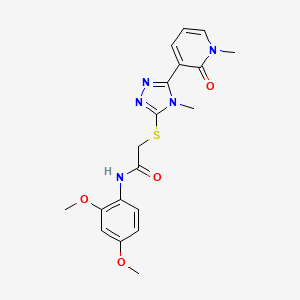![molecular formula C12H7Cl2N5O2 B2875790 4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole CAS No. 650592-12-4](/img/structure/B2875790.png)
4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DNPI and is a derivative of imidazole. In
Scientific Research Applications
DNPI has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DNPI has shown promising results as an anti-cancer agent. Studies have reported that DNPI inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DNPI has also been studied for its potential use in the treatment of Alzheimer's disease. In agriculture, DNPI has been studied for its potential use as a herbicide. DNPI has been reported to inhibit the growth of weeds by inhibiting the activity of photosystem II. In material science, DNPI has been studied for its potential use as a building block for the synthesis of novel materials.
Mechanism of Action
The mechanism of action of DNPI is not fully understood. Studies have reported that DNPI inhibits the activity of certain enzymes, which leads to the inhibition of cell proliferation and induction of apoptosis. DNPI has also been reported to inhibit the activity of photosystem II, which leads to the inhibition of weed growth.
Biochemical and Physiological Effects:
DNPI has been reported to have several biochemical and physiological effects. In vitro studies have reported that DNPI inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DNPI has also been reported to inhibit the activity of photosystem II, which leads to the inhibition of weed growth. In vivo studies have reported that DNPI has low toxicity and is well-tolerated in animals.
Advantages and Limitations for Lab Experiments
DNPI has several advantages for lab experiments. DNPI is easy to synthesize, and the yield is reported to be high. DNPI is also stable and can be stored for long periods without degradation. However, DNPI has some limitations for lab experiments. DNPI is insoluble in water, which makes it difficult to use in aqueous solutions. DNPI is also sensitive to light, which can lead to degradation.
Future Directions
There are several future directions for the study of DNPI. In medicine, further studies are needed to determine the efficacy of DNPI as an anti-cancer agent and its potential use in the treatment of Alzheimer's disease. In agriculture, further studies are needed to determine the effectiveness of DNPI as a herbicide and its potential impact on the environment. In material science, further studies are needed to explore the use of DNPI as a building block for the synthesis of novel materials.
Conclusion:
In conclusion, DNPI is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DNPI has been studied for its potential use as an anti-cancer agent, herbicide, and building block for the synthesis of novel materials. Further studies are needed to determine the efficacy of DNPI in these fields and to explore its potential applications in other areas.
Synthesis Methods
The synthesis of DNPI involves the reaction of 4-nitro-1H-pyrazole-3-carbaldehyde with 4-(4,5-dichloroimidazol-1-yl)aniline in the presence of a base. The reaction proceeds through a condensation reaction to form DNPI. The yield of DNPI is reported to be high, and the purity can be obtained through recrystallization.
properties
IUPAC Name |
4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-5-yl)phenyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N5O2/c13-11-12(14)18(6-15-11)8-3-1-7(2-4-8)10-9(19(20)21)5-16-17-10/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXHXKYRABYJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)[N+](=O)[O-])N3C=NC(=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-1-[4-(4-nitro-1H-pyrazol-3-yl)phenyl]-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2875713.png)
![4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2875714.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B2875716.png)



![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2875721.png)


![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbutanamide](/img/no-structure.png)
![2-[(2,4-Dichlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2875729.png)
![5-[(3-chlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2875730.png)